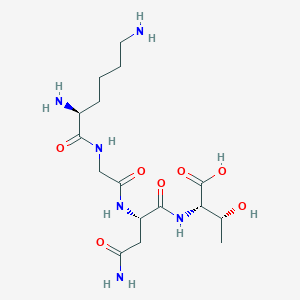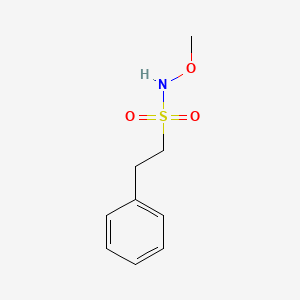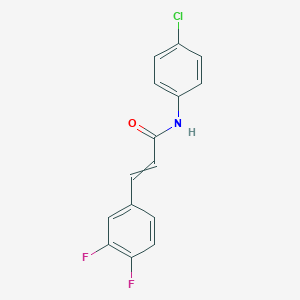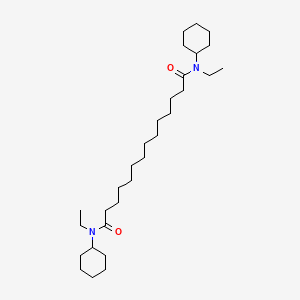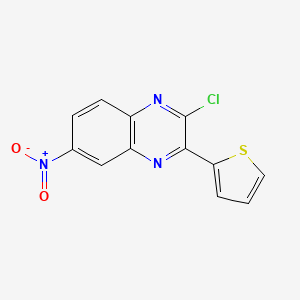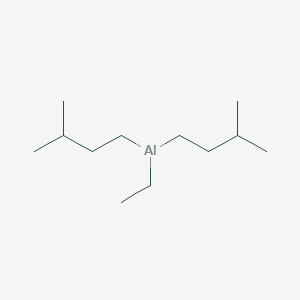
Ethylbis(3-methylbutyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylbis(3-methylbutyl)alumane is an organoaluminum compound with the chemical formula C10H23Al. It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond.
Méthodes De Préparation
The synthesis of Ethylbis(3-methylbutyl)alumane typically involves the reaction of aluminum with ethyl and 3-methylbutyl groups. One common method is the reaction of aluminum trichloride (AlCl3) with ethylmagnesium bromide (EtMgBr) and 3-methylbutylmagnesium bromide (3-MBuMgBr) in an ether solvent. The reaction proceeds as follows:
AlCl3+EtMgBr+3-MBuMgBr→EtAl(3-MBu)2+MgBr2
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .
Analyse Des Réactions Chimiques
Ethylbis(3-methylbutyl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding organic by-products.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyls.
Substitution: The ethyl and 3-methylbutyl groups can be substituted with other organic groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or hydride donors for reduction, and various organic halides for substitution reactions .
Applications De Recherche Scientifique
Ethylbis(3-methylbutyl)alumane has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials, including aluminum-based nanomaterials.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of Ethylbis(3-methylbutyl)alumane involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum center in the compound can coordinate with multiple ligands, allowing it to participate in a range of catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed or facilitated by the compound .
Comparaison Avec Des Composés Similaires
Ethylbis(3-methylbutyl)alumane can be compared with other organoaluminum compounds such as trimethylaluminum (AlMe3) and triethylaluminum (AlEt3). While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the bulkier 3-methylbutyl groups, which can influence its steric and electronic properties. This makes it particularly useful in reactions where steric hindrance plays a critical role .
Similar compounds include:
- Trimethylaluminum (AlMe3)
- Triethylaluminum (AlEt3)
- Diisobutylaluminum hydride (DIBAL-H)
These compounds are also widely used in catalysis and organic synthesis, but their specific applications and reactivity can differ based on their structure and substituents .
Propriétés
Numéro CAS |
569660-11-3 |
|---|---|
Formule moléculaire |
C12H27Al |
Poids moléculaire |
198.32 g/mol |
Nom IUPAC |
ethyl-bis(3-methylbutyl)alumane |
InChI |
InChI=1S/2C5H11.C2H5.Al/c2*1-4-5(2)3;1-2;/h2*5H,1,4H2,2-3H3;1H2,2H3; |
Clé InChI |
MLZKSTUDPXLEQH-UHFFFAOYSA-N |
SMILES canonique |
CC[Al](CCC(C)C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


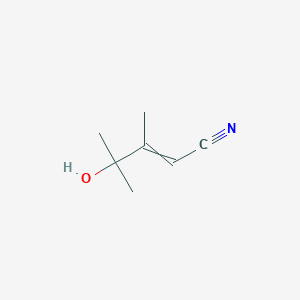
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)



![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)

